[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Chemical Reactivity
"[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol" and its analogs have been a subject of extensive research due to their interesting chemical properties and potential applications. Researchers have developed various synthetic routes and explored the chemical reactivity of this compound and related oxadiazoles. Bohle and Perepichka (2009) described a synthetic route for 3-oxo-4-amino-1,2,3-oxadiazole, noting its stability and potential for further derivative formation, including a dimethylamino analogue (Bohle & Perepichka, 2009). Similarly, Wu et al. (2000) synthesized various 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles, showcasing the versatility of oxadiazole derivatives (Wu et al., 2000).
Photoreactivity and Applications in Material Science
The photoreactivity of 1,2,4-oxadiazoles, including analogs of "[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol," has been a focal point for researchers aiming to develop new materials and methodologies. Buscemi, Pace, and Vivona (2000, 2001) contributed significantly to this field by investigating the photochemical synthesis of various 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles, thus opening up new pathways for creating fluorinated heterocyclic compounds (Buscemi, Pace, & Vivona, 2000), (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Biomedical and Antibacterial Properties
Oxadiazoles, including dimethylamino derivatives, have been studied for their potential biomedical applications, particularly for their antibacterial properties. Li, Dan, and Fu (2008) synthesized bis-1,3,4-oxadiazoline derivatives and tested their effectiveness against S. aureus, showing that these compounds have promising antibacterial activities (Li, Dan, & Fu, 2008). Malhotra et al. (2013) also synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential of these compounds in therapeutic applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that need further exploration, and how the compound can be modified to improve its properties or reduce its side effects.
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properties
IUPAC Name |
[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNCBBVKTZJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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